molecular formula C15H21NO2 B2368441 1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one CAS No. 306979-65-7

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one

Cat. No.: B2368441
CAS No.: 306979-65-7
M. Wt: 247.338
InChI Key: GNLHRGBODVPYRY-VOTSOKGWSA-N
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Description

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one is an organic compound that features a dimethylamino group, a dimethylphenoxy group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one typically involves the reaction of 3,5-dimethylphenol with a suitable dimethylamino-containing reagent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a dimethylaminoalkyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: A related compound with similar structural features but different functional groups.

    5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: Another compound with a phenoxy group and additional heterocyclic structure.

Uniqueness

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one is unique due to its combination of a dimethylamino group and a pentenone structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(3,5-dimethylphenoxy)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-8-12(2)10-14(9-11)18-13(3)15(17)6-7-16(4)5/h6-10,13H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHRGBODVPYRY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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